3-(Pyrimidin-2-ylthio)aniline

α-Glucosidase Inhibition Antidiabetic Phthalocyanine

Secure 3-(Pyrimidin-2-ylthio)aniline (CAS 1184789-54-5) with ≥98% purity for reproducible, high-stakes synthesis. The meta-thioether linkage provides a unique dipole, steric, and metalation-directing profile unavailable from ortho- or para-isomers []. This building block directly enables DNA-binding zinc(II) phthalocyanines (Kb = 2.0 × 10⁵ M⁻¹) and α-glucosidase inhibitors (IC₅₀ = 1.44 ± 0.08 µM) that outperform clinical benchmarks []. Specify storage at 2–8 °C, sealed and dry, to maintain the guaranteed purity and lot-to-lot consistency essential for kinase SAR programs. Order now for immediate R&D application.

Molecular Formula C10H9N3S
Molecular Weight 203.26
CAS No. 1184789-54-5
Cat. No. B2797423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrimidin-2-ylthio)aniline
CAS1184789-54-5
Molecular FormulaC10H9N3S
Molecular Weight203.26
Structural Identifiers
SMILESC1=CC(=CC(=C1)SC2=NC=CC=N2)N
InChIInChI=1S/C10H9N3S/c11-8-3-1-4-9(7-8)14-10-12-5-2-6-13-10/h1-7H,11H2
InChIKeyRFWDDPIXCCRMSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrimidin-2-ylthio)aniline (CAS 1184789-54-5) as a Research-Grade Pyrimidinylthio Aniline Intermediate


3-(Pyrimidin-2-ylthio)aniline (CAS 1184789-54-5) is a heterocyclic building block consisting of a pyrimidine ring linked to an aniline moiety via a sulfur atom. It is primarily supplied as a high-purity research chemical and serves as a key intermediate for the synthesis of functionalized heterocycles, including phthalocyanine derivatives and potential kinase inhibitor scaffolds [1][2]. The compound's meta-substitution pattern and thioether linkage provide a distinct steric and electronic profile that can influence downstream molecular recognition and synthetic versatility compared to its ortho- or para-substituted analogs.

Why 3-(Pyrimidin-2-ylthio)aniline Cannot Be Replaced with Other Pyrimidinylthio Aniline Isomers or Salts


The substitution pattern on the aniline ring profoundly influences both the compound's physicochemical properties and its utility in downstream syntheses. 3-(Pyrimidin-2-ylthio)aniline's meta-thioether linkage imparts a different dipole moment, steric environment, and potential for directed metalation compared to its ortho- or para-substituted congeners . Furthermore, the free base form requires specific storage conditions (2–8 °C, sealed, dry) to maintain ≥98% purity, whereas the more common ortho-isomer is often stabilized as a hydrochloride salt and may be stored at room temperature . In the context of generating bioactive molecules, the meta-substituted aniline has been directly employed to construct phthalocyanine derivatives that exhibit strong DNA binding (Kb = 2.0 × 10⁵ M⁻¹) and potent α-glucosidase inhibition (IC₅₀ = 1.44 ± 0.08 µM) [1]; these properties are intrinsically linked to the spatial orientation of the pyrimidinylthio group and cannot be assumed for other positional isomers without explicit validation.

Quantitative Differentiation of 3-(Pyrimidin-2-ylthio)aniline (CAS 1184789-54-5) from Closest Analogs


Superior α-Glucosidase Inhibition by a 3-(Pyrimidin-2-ylthio)-Derived Zinc Phthalocyanine

The water-soluble zinc(II) phthalocyanine derivative (n-MP3) synthesized directly from 3-(pyrimidin-2-ylthio)phthalonitrile (which is in turn prepared from 3-(pyrimidin-2-ylthio)aniline) demonstrates a 165‑fold improvement in α‑glucosidase inhibitory potency compared to the clinical standard acarbose [1][2]. This is a class-level inference for the utility of the 3-substituted pyrimidinylthio aniline scaffold, as the activity is dependent on the meta-position of the sulfur linkage which governs the geometry of the final phthalocyanine complex.

α-Glucosidase Inhibition Antidiabetic Phthalocyanine

Strong DNA Binding Affinity of 3-(Pyrimidin-2-ylthio)-Derived Zinc Phthalocyanine

The n‑MP3 zinc phthalocyanine derived from 3-(pyrimidin-2-ylthio)aniline exhibits a high binding constant (Kb = 2.0 × 10⁵ M⁻¹) to calf thymus DNA and a docking binding energy (BE) of –10.64 kcal/mol [1][2]. This binding energy is significantly stronger than that of established DNA intercalators ethidium bromide (–7.78 kcal/mol) and cisplatin (–6.21 kcal/mol) under identical computational conditions. The strong DNA affinity is attributed to the spatial arrangement of the pyrimidinylthio groups on the phthalocyanine periphery, a structural feature directly inherited from the starting meta‑substituted aniline building block.

DNA Binding Phthalocyanine Molecular Docking

High and Consistently Specified Purity (≥98%) Across Multiple Reputable Vendors

3-(Pyrimidin-2-ylthio)aniline is commercially available with a minimum purity specification of ≥98% from multiple independent suppliers, including ChemScene and Fluorochem . In contrast, the ortho‑isomer (2-(pyrimidin-2-ylthio)aniline) is often supplied as a hydrochloride salt with a lower purity specification of 95% from certain vendors , or as the free base with 95% purity . The consistent ≥98% purity threshold for the meta‑isomer reduces the likelihood of side reactions and simplifies purification in multi‑step syntheses.

Chemical Purity Quality Control Reproducibility

Defined Storage Stability at 2–8 °C vs. Room‑Temperature Ortho‑Isomer

3-(Pyrimidin-2-ylthio)aniline requires storage sealed in dry conditions at 2–8 °C to maintain its specified purity , indicating a greater sensitivity to thermal degradation or hydrolysis than the corresponding ortho‑isomer. The 2‑(pyrimidin‑2‑ylthio)aniline free base and its hydrochloride salt are generally recommended for long‑term storage in a cool, dry place at room temperature . This difference in storage requirements highlights the meta‑isomer's unique physicochemical profile and necessitates appropriate cold‑chain handling for research and industrial procurement.

Storage Stability Logistics Chemical Integrity

Validated Precursor for Kinase Inhibitor Scaffolds via 2-Anilinopyrimidine Motifs

The pyrimidinylthio‑aniline framework is a recognized precursor to 2‑anilinopyrimidines, a privileged scaffold in kinase inhibitor development [1][2]. Specifically, 3-(pyrimidin-2-ylthio)aniline provides the correct substitution pattern to access meta‑substituted anilinopyrimidines that have been explored as VEGFR‑2 and Aurora kinase inhibitors [3][4]. While direct quantitative activity data for the exact compound is not available, its structural congruence with the 2‑anilinopyrimidine pharmacophore supports its use as a strategic building block for generating focused kinase inhibitor libraries.

Kinase Inhibitors Medicinal Chemistry Anilinopyrimidines

Optimal Research and Industrial Use Cases for 3-(Pyrimidin-2-ylthio)aniline (CAS 1184789-54-5)


Synthesis of High-Affinity DNA-Binding Phthalocyanines for Photodynamic and Anticancer Research

Utilize 3-(pyrimidin-2-ylthio)aniline as a precursor to synthesize zinc(II) phthalocyanines that demonstrate a DNA binding constant of 2.0 × 10⁵ M⁻¹ and docking binding energies superior to ethidium bromide and cisplatin [1]. This application is directly supported by the evidence that the meta-substituted pyrimidinylthio group is essential for achieving the desired non-covalent DNA interaction .

Development of Potent α-Glucosidase Inhibitors for Antidiabetic Drug Discovery

Employ 3-(pyrimidin-2-ylthio)aniline to construct water-soluble phthalocyanine derivatives that inhibit α-glucosidase with an IC₅₀ of 1.44 ± 0.08 µM, representing a 165‑fold improvement over acarbose [1]. This use case is grounded in the class‑level inference that the 3‑(pyrimidin‑2‑ylthio) motif imparts the necessary geometry for potent enzyme inhibition .

Medicinal Chemistry: Building Block for Kinase Inhibitor Libraries

Integrate 3-(pyrimidin-2-ylthio)aniline into synthetic pathways to generate 2-anilinopyrimidine analogs with potential activity against Aurora kinases and VEGFR-2 [1]. The meta‑thioether linkage provides a unique substitution vector for structure‑activity relationship (SAR) studies, as inferred from the structural congruence with known kinase inhibitor pharmacophores .

Quality-Controlled Chemical Biology Research Requiring High-Purity Building Blocks

Source 3-(pyrimidin-2-ylthio)aniline with a guaranteed purity of ≥98% and defined storage conditions (2–8 °C) [1] to minimize synthetic variability and ensure reproducibility in multi‑step organic syntheses or bioconjugation experiments. The stricter purity and handling requirements compared to ortho‑substituted analogs make this compound the preferred choice for applications demanding stringent quality control.

Technical Documentation Hub

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